molecular formula C10H12Cl2FN B1473881 (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride CAS No. 1443538-48-4

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Cat. No. B1473881
M. Wt: 236.11 g/mol
InChI Key: MZYAWBVYMJGXNS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1443538-48-4 . It has a molecular weight of 236.12 and its IUPAC name is ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride” is a solid at room temperature . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Versatility of the Pyrrolidine Scaffold

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. The saturation and sp^3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space. Additionally, the non-planarity and stereochemistry of the pyrrolidine ring contribute significantly to the three-dimensional coverage and binding mode to enantioselective proteins, influencing the biological activity of drug candidates. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, exhibit target selectivity and have been part of bioactive molecules reported in literature from 2015 to date (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidine derivatives, such as phenylpiracetam and its methyl derivative, plays a crucial role in their pharmacological profile. Enantiomerically pure versions of these compounds have shown improved pharmacological advantages, underlining the importance of stereochemistry in the design and efficacy of pyrrolidine-based drug substances. The methodological approaches for preparing single stereoisomers and their comparative pharmacological testing highlight the relationship between the configuration of stereocenters and the biological properties of the compounds (Veinberg et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYAWBVYMJGXNS-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 3
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

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